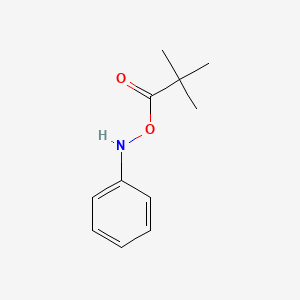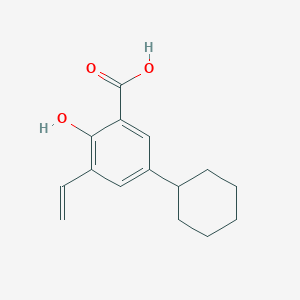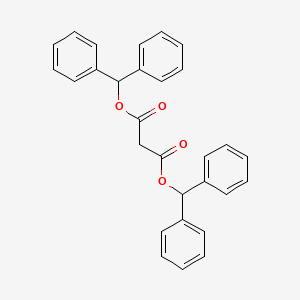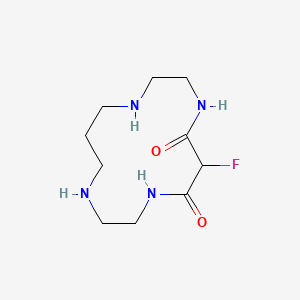
3,3',3''-Methanetriyltris(1,2-dimethyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole), often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions can vary from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Aplicaciones Científicas De Investigación
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 2,3-Dimethylindole
- 5-Fluoro-3-phenyl-1H-indole
- Indole-3-acetic acid
Uniqueness
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
112528-81-1 |
|---|---|
Fórmula molecular |
C31H31N3 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
3-[bis(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C31H31N3/c1-19-28(22-13-7-10-16-25(22)32(19)4)31(29-20(2)33(5)26-17-11-8-14-23(26)29)30-21(3)34(6)27-18-12-9-15-24(27)30/h7-18,31H,1-6H3 |
Clave InChI |
IEAXYXDXVIMBTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)




![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)


